1,4-Dichloro-2-(4-nitrophenoxy)benzene

Description

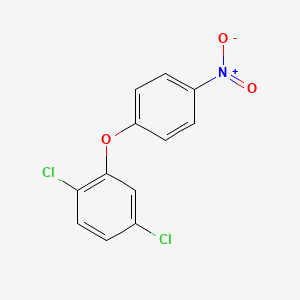

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-8-1-6-11(14)12(7-8)18-10-4-2-9(3-5-10)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGBFXVWMSJQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192389 | |

| Record name | 1,4-Dichloro-2-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39145-48-7 | |

| Record name | 1,4-Dichloro-2-(4-nitrophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39145-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-2-(4-nitrophenoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichloro-2-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichloro-2-(4-nitrophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1,4 Dichloro 2 4 Nitrophenoxy Benzene

Nucleophilic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for substituted benzene (B151609) rings. However, for an SNAr reaction to proceed, the halogen leaving groups typically require activation by potent electron-withdrawing groups positioned ortho or para to them. nih.govmdpi.comscranton.edu In the structure of 1,4-dichloro-2-(4-nitrophenoxy)benzene, the two chlorine atoms are located on a phenyl ring that is separated from the strongly electron-withdrawing nitro group by an ether linkage and another phenyl ring. This separation significantly diminishes the activating effect of the nitro group on the chlorine atoms, making them relatively unreactive towards direct nucleophilic substitution under standard SNAr conditions.

While direct substitution of the chlorine atoms is not a favored pathway, the molecule can undergo other forms of nucleophilic attack. Research has shown that the alternative SNAr reaction, displacement of the dichlorophenoxy group, can occur. The nitro group strongly activates the carbon to which the ether linkage is attached. For instance, sunlight-induced photolysis of nitrofen (B51676) in aqueous methanol (B129727) results in a photonucleophilic displacement of the nitrophenate group by the hydroxide (B78521) ion from water. documentsdelivered.com This highlights that the more labile site for nucleophilic attack is the ether linkage on the nitro-substituted ring, rather than the C-Cl bonds on the adjacent ring.

The mechanism for such SNAr reactions involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, before the leaving group is expelled. youtube.com

Reduction Pathways of the Nitro Group to Amine Derivatives

The reduction of the nitro group is one of the most significant and widely studied reactions for nitroaromatic compounds, including this compound. acs.orgwikipedia.org This transformation is a key step in both its metabolic breakdown and its chemical degradation, yielding the corresponding amine derivative, 2,4-dichloro-4'-aminodiphenyl ether. ethz.chnih.gov The general pathway for this reduction involves a six-electron transfer that proceeds through nitroso and hydroxylamino intermediates to form the final amine. nih.gov

A wide array of reagents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups. google.com Common methods applicable to the reduction of aromatic nitro compounds are summarized in the table below.

| Reagent/Catalyst System | Description | Applicable To |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst like Palladium (Pd/C), Platinum (PtO₂), or Raney Nickel. wikipedia.org Pd/C is highly efficient but can also reduce other groups. acs.org Raney Nickel is often preferred when trying to avoid dehalogenation. | Both aromatic and aliphatic nitro groups. |

| Metal/Acid Reductions | Metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like HCl or acetic acid (Béchamp reduction). nih.gov | Aromatic nitro groups; often shows good chemoselectivity. |

| Metal Salts | Tin(II) chloride (SnCl₂) provides a mild reduction method, tolerant of other reducible groups. nih.gov | Aromatic nitro groups. |

| Sulfides | Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can be used, sometimes allowing for selective reduction of one nitro group in a dinitro compound. wikipedia.org | Aromatic nitro groups. |

| Transfer Hydrogenation | Reagents like hydrazine (B178648) or formic acid in the presence of a catalyst transfer hydrogen to the substrate. mdpi.com | Aromatic nitro groups. |

In the context of this compound degradation, the reduction of the nitro group is frequently observed. Photodegradation in the presence of sunlight can produce the amine derivative. nih.gov Furthermore, microbial degradation pathways often initiate with the reduction of the nitro group, which may be followed by subsequent reactions such as N-acetylation. ethz.ch

Oxidation Reactions Involving the Phenoxy Moiety

Direct oxidation of the phenoxy moiety in an intact this compound molecule is not a prominently reported reaction pathway. The molecule's primary reactive sites under most conditions are the nitro group and the ether bond. Degradation studies show that the ether linkage is susceptible to cleavage rather than direct oxidation. ethz.charc.sci.eg

However, oxidation becomes relevant in the context of secondary degradation pathways. The hydrolysis or reductive cleavage of the ether bond in this compound yields 2,4-dichlorophenol (B122985) and p-nitrophenol as major intermediates. arc.sci.eg The resulting 2,4-dichlorophenol can then undergo oxidative degradation. Microbial metabolic pathways have been shown to oxidize this intermediate, leading to the fission of the aromatic ring. arc.sci.eg Therefore, while the phenoxy group of the parent compound is stable to direct oxidation, its breakdown products are susceptible to further oxidative processes.

Studies on Abiotic Hydrolysis and Stability in Aqueous Environments

Abiotic degradation processes, such as hydrolysis, are crucial in determining the environmental fate of organic compounds. wikipedia.org The ether linkage in this compound is generally stable and lacks functional groups that are readily hydrolyzed under typical environmental conditions. nih.gov However, cleavage of this bond can occur, particularly under specific conditions.

Studies have shown that the degradation rate in aqueous environments is influenced by pH, temperature, and the presence of light. nih.govnih.govmdpi.com The hydrolysis of nitrofen follows first-order kinetics, and its rate is significantly affected by temperature, as described by the Arrhenius equation. nih.gov While one report suggests the compound is resistant to simple hydrolysis, another river die-away test indicated that only 1% of the initial amount remained after 50 days, suggesting that combined biotic and abiotic processes lead to its degradation. nih.gov The primary products of ether bond cleavage, whether biotic or abiotic, are 2,4-dichlorophenol and p-nitrophenol. arc.sci.eg

The rate of hydrolysis is highly dependent on the pH of the solution. For many pesticides, degradation can be significantly faster under neutral or alkaline conditions compared to acidic conditions. nih.govmdpi.com The table below illustrates typical data obtained from hydrolysis studies on organic compounds, showing the dependence of the degradation half-life on pH and temperature.

| pH | Temperature (°C) | Half-life (days) | Rate Constant (k) |

| 4 | 20 | > 1000 | Low |

| 7 | 20 | ~12 | Medium |

| 9 | 20 | < 100 | Medium-Low |

| 7 | 5 | ~25 | Low |

| 7 | 25 | ~12 | Medium |

| 7 | 45 | ~9 | High |

Note: Data is illustrative of trends observed for pesticide hydrolysis (e.g., nih.govmdpi.com) and not specific experimental values for this compound.

Furthermore, the presence of sunlight can induce a photonucleophilic reaction where water acts as the nucleophile, leading to the cleavage of the ether bond. documentsdelivered.com

Thermal and Photochemical Degradation Pathways

This compound is susceptible to degradation by both heat and light, which can break down the molecule through distinct pathways.

Photochemical Degradation: The compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it prone to direct photolysis by sunlight. nih.gov Irradiation of the molecule can lead to several transformations:

Nitro Group Reduction: One major photodegradation product is the corresponding amine, 2,4-dichloro-4'-aminodiphenyl ether, formed via reduction of the nitro group. nih.gov

Polymerization: Irradiation of thin films has been observed to produce brown polymeric materials alongside the amine. nih.gov

Photonucleophilic Substitution: In aqueous solutions, sunlight can promote the displacement of the nitrophenate group by hydroxide ions from water. documentsdelivered.com

Radical Formation: The photolysis of related nitrophenols is known to generate radical species like hydroxyl radicals (OH•) and nitrous acid (HONO), suggesting that the photolytic degradation of this compound may also involve complex radical chemistry. rsc.orgrsc.org

Thermal Degradation: When subjected to high temperatures, this compound undergoes decomposition. The autoignition temperature is reported to be above 400°C. nih.gov The thermal degradation process breaks the molecule apart, and upon heating to decomposition, it emits toxic fumes containing hydrogen chloride (HCl) and nitrogen oxides (NOx). nih.gov The study of thermal decomposition behavior is typically carried out using techniques like Thermogravimetric Analysis (TGA), which measures mass loss as a function of increasing temperature, allowing for the identification of decomposition stages and calculation of kinetic parameters like activation energy. researchgate.netnih.gov

Elucidation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states involved in the reactions of this compound is key to fully characterizing its chemical behavior.

Reaction Intermediates: Different reaction pathways proceed through distinct, often transient, chemical species:

Nitro Reduction: The pathway from a nitro group to an amine is a stepwise process that involves the formation of a nitroso (-NO) and a hydroxylamino (-NHOH) derivative as key intermediates. nih.gov

Nucleophilic Aromatic Substitution: The SNAr mechanism, such as the photonucleophilic displacement of the phenoxy group, proceeds through a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex . youtube.com

Hydrolysis/Cleavage: The cleavage of the ether bond directly yields 2,4-dichlorophenol and p-nitrophenol as stable intermediates that can be isolated and are subject to further degradation. arc.sci.eg

Photolysis: Photochemical reactions often involve highly reactive radical intermediates. The photolysis of this compound likely generates phenoxy and nitrophenyl radicals, as well as hydroxyl radicals in aqueous environments. rsc.org

Transition States: A transition state is the specific configuration along a reaction coordinate that corresponds to the highest potential energy point, representing the energy barrier that must be overcome for a reaction to occur. wikipedia.org Direct experimental observation of transition states is challenging, but their structures can be inferred and computationally modeled.

For a multi-step reaction, each elementary step has its own transition state. youtube.com

In the SNAr reaction, the transition state is the energy maximum reached during the formation of the Meisenheimer complex. youtube.com

According to the Hammond-Leffler postulate, the structure of a transition state resembles the species (reactant or product) to which it is closer in energy. For an endothermic step, the transition state will be "late" and product-like, while for an exothermic step, it will be "early" and reactant-like. wikipedia.org

The complexity of reactions like degradation and reduction means they involve multiple transition states, the characterization of which requires advanced computational chemistry to map the potential energy surface of the reaction. rsc.orgacs.org

Spectroscopic and Advanced Analytical Characterization of 1,4 Dichloro 2 4 Nitrophenoxy Benzene

Vibrational Spectroscopy Applications for Functional Group Identification (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. For 1,4-Dichloro-2-(4-nitrophenoxy)benzene, the key functional groups are the nitro group (NO₂), the diaryl ether linkage (C-O-C), the carbon-chlorine bonds (C-Cl), and the substituted aromatic rings.

The presence of the nitro group is typically confirmed by strong, distinct absorption bands. The asymmetric stretching of the N=O bond appears in the 1500-1560 cm⁻¹ region, while the symmetric stretching is observed between 1300-1370 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The diaryl ether linkage is characterized by a strong C-O-C asymmetric stretching band, usually found in the 1200-1275 cm⁻¹ range. The vibrations associated with the carbon-chlorine bonds on the aromatic ring typically appear in the fingerprint region, generally between 700-850 cm⁻¹. instanano.com Furthermore, the substitution patterns on the benzene (B151609) rings (1,2,4-trisubstituted and 1,4-disubstituted) give rise to characteristic C-H out-of-plane bending bands in the 800-900 cm⁻¹ region. instanano.com

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3030 - 3100 |

| Nitro (Ar-NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (Ar-NO₂) | Symmetric Stretching | 1300 - 1370 |

| Diaryl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| C-Cl | Stretching | 700 - 850 |

| 1,2,4-Trisubstituted Benzene | C-H Out-of-Plane Bending | ~860 - 900 |

Data compiled from general spectroscopic tables and analysis of related compounds. instanano.comlibretexts.orgpressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.

In the ¹H-NMR spectrum of this compound, a total of seven proton signals are expected from the two aromatic rings. The 4-nitrophenoxy ring, being a 1,4-disubstituted system, would typically exhibit a pair of doublets (an AA'BB' system) due to the symmetry. The two protons ortho to the nitro group would be deshielded and appear downfield, while the two protons ortho to the ether linkage would be slightly more shielded. The 1,4-dichloro-2-phenoxy ring is a 1,2,4-trisubstituted system, giving rise to three distinct proton signals, each with its own characteristic chemical shift and coupling pattern based on its neighboring protons.

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected, as there are no elements of symmetry that would make any carbons chemically equivalent. The carbons bonded to electronegative atoms like oxygen, chlorine, and the nitro group will be significantly deshielded and appear at higher chemical shifts (further downfield). For instance, the carbon atom of the C-O ether linkage and the carbon bearing the nitro group would be found at high ppm values. In contrast, carbons bonded only to hydrogen or other carbons will appear at lower chemical shifts. For example, in the related compound 1,4-dichlorobenzene (B42874), the proton-bearing carbons appear around 129 ppm, while the chlorine-bearing carbons are around 132 ppm. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Spectrum | Ring | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| ¹H-NMR | 4-Nitrophenoxy | H-2', H-6' | ~8.2 | d |

| 4-Nitrophenoxy | H-3', H-5' | ~7.0 | d | |

| 1,4-Dichloro | H-3 | ~7.3 | d | |

| 1,4-Dichloro | H-5 | ~7.5 | dd | |

| 1,4-Dichloro | H-6 | ~7.1 | d | |

| ¹³C-NMR | 4-Nitrophenoxy | C-1' (C-O) | ~160 | s |

| 4-Nitrophenoxy | C-4' (C-NO₂) | ~145 | s | |

| 1,4-Dichloro | C-2 (C-O) | ~150 | s | |

| 1,4-Dichloro | C-1, C-4 (C-Cl) | ~125-135 | s |

Predicted values based on substituent effects and data from related structures like 1,4-dichlorobenzene and nitrophenols. chemicalbook.comchemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₁₂H₇Cl₂NO₃, giving it a monoisotopic mass of approximately 282.98 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. The presence of two chlorine atoms leads to a distinctive cluster of peaks for the molecular ion and its fragments, with an approximate intensity ratio of 9:6:1 for the M, M+2, and M+4 peaks, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecule under mass spectrometric conditions would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the ether bond, which is often the weakest bond in such molecules. This would result in two primary fragment ions: the 1,4-dichloro-2-phenoxide radical cation ([C₆H₃Cl₂O]⁺) and the 4-nitrophenyl radical cation ([C₆H₄NO₂]⁺). Further fragmentation could involve the loss of the nitro group (-NO₂) or chlorine atoms (-Cl) from these initial fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Ion Formula | Description |

|---|---|---|

| 283 | [C₁₂H₇Cl₂NO₃]⁺ | Molecular Ion (M⁺) |

| 237 | [C₁₂H₇Cl₂O]⁺ | Loss of NO₂ |

| 177 | [C₆H₃Cl₂O]⁺ | Cleavage of ether bond |

Predicted fragmentation based on common fragmentation pathways for aromatic nitro compounds and diaryl ethers.

X-ray Diffraction Analysis for Crystalline and Solid-State Structure Determination (for related compounds)

X-ray diffraction studies on single crystals of related aromatic nitro compounds have been used to determine precise bond lengths, bond angles, and torsional angles. nih.govresearchgate.net For a molecule like this compound, this technique would reveal the dihedral angle between the two aromatic rings, which is a critical parameter of its three-dimensional conformation. It would also provide exact measurements of the C-Cl, C-N, N-O, and C-O bond lengths.

Furthermore, X-ray diffraction elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. This analysis reveals important intermolecular interactions, such as π-π stacking between the aromatic rings and potential weak hydrogen bonds or other non-covalent interactions that stabilize the solid-state structure. nih.gov Such studies are crucial for understanding the physical properties of the compound and how its molecular recognition modes are governed. nih.gov

Computational Chemistry and Theoretical Modeling of 1,4 Dichloro 2 4 Nitrophenoxy Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering deep insights into a molecule's stability, reactivity, and spectroscopic characteristics.

DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the most stable arrangement of atoms in the molecule. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites, prone to electrophilic attack) and electron-deficient regions (electrophilic sites, prone to nucleophilic attack). For a molecule like 1,4-dichloro-2-(4-nitrophenoxy)benzene, the nitro group (NO₂) would be expected to be a strong electron-withdrawing region, while the oxygen of the ether linkage and the regions around the chlorine atoms would also show distinct electronic characteristics.

While a dedicated DFT study for this compound is not readily found, computed properties for its isomer Nitrofen (B51676) are available and provide an example of the data generated. nih.govnih.gov

Table 1: Example of DFT-Computed Properties for the Related Isomer Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene)

| Property | Value | Significance |

| Molecular Weight | 284.09 g/mol | Basic physical property. |

| Topological Polar Surface Area | 55.1 Ų | Predicts transport properties. |

| Hydrogen Bond Donor Count | 0 | Influences intermolecular interactions. |

| Hydrogen Bond Acceptor Count | 4 | Influences intermolecular interactions. |

| Rotatable Bond Count | 2 | Relates to conformational flexibility. |

Data sourced from PubChem CID 15787 for Nitrofen, a structurally related isomer. nih.govnih.gov

Studies on similar structures, such as pyrazole (B372694) derivatives containing dichlorophenyl and nitrophenyl groups, utilize DFT at levels like B3LYP/6-31G(d,p) to predict geometric parameters, vibrational frequencies, and nonlinear optical (NLO) properties, finding good agreement with experimental data where available. nih.gov Such analyses confirm that features like amide and nitro groups often act as centers for electrophilic attacks. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and interactions with its environment (e.g., a solvent or a biological macromolecule).

For a flexible molecule like this compound, which has a rotatable ether linkage, MD simulations can explore its conformational landscape. This involves identifying the most stable conformers (low-energy shapes) and the energy barriers between them. This information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site.

MD simulations are also used to study intermolecular interactions. For example, a simulation of the compound in an aqueous solution can reveal how water molecules arrange around it and form hydrogen bonds. When studying potential herbicides or drugs, MD simulations can model the interaction between the ligand (the small molecule) and its protein target. nih.govacs.org These simulations can assess the stability of the ligand within the binding pocket, calculating parameters like the root-mean-square deviation (RMSD) to see how much the ligand's position fluctuates over time. mdpi.com A stable binding is often indicated by a low and steady RMSD value. mdpi.com

While no specific MD studies on this compound were found, research on nitrobenzene (B124822) dioxygenase shows how MD can elucidate key hydrogen-bonding interactions within an enzyme's active site and analyze the stability of the substrate's position. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. The fundamental principle of QSAR is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

In a typical QSAR study, a dataset of compounds with known activities (e.g., herbicidal potency or toxicity) is used. mdpi.comfrontiersin.org For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can represent various aspects of the molecule:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity and branching.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges.

Hydrophobicity: Often represented by the octanol/water partition coefficient (LogP or LogKow).

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built that relates these descriptors to the observed activity. mdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. This makes QSAR a valuable tool in drug discovery and environmental toxicology for prioritizing candidates for synthesis and testing.

For nitrodiphenyl ether herbicides, QSAR models could be developed to predict their potency based on descriptors related to the substitution patterns on the phenyl rings. Studies on other nitroaromatic compounds have shown that properties like HOMO/LUMO energies and hydrophobicity are often highly relevant for predicting toxicity to organisms like algae. mdpi.com

Molecular Docking Studies for Investigating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of computer-aided drug design and is also used to investigate the mechanism of action of herbicides and other bioactive compounds.

The process involves placing the ligand into the binding site of the receptor in many different possible orientations and conformations. A "scoring function" is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The best-scoring poses provide a hypothesis for how the ligand binds to its target at an atomic level.

For a compound like this compound, which is an isomer of the herbicide Nitrofen, a relevant target for docking studies would be the enzyme protoporphyrinogen (B1215707) oxidase (PPO or Protox). nih.gov Nitrofen is known to inhibit this enzyme. nih.gov Docking could reveal the specific amino acid residues in the PPO active site that interact with the ligand. These interactions typically include:

Hydrogen Bonds: Often involving the nitro group.

Hydrophobic Interactions: Between the phenyl rings of the ligand and nonpolar residues of the protein.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Docking studies on other nitro-containing compounds have successfully identified key interactions, such as hydrogen bonds formed by the nitro group's oxygen atoms with lysine (B10760008) residues in a target protein's active site. researchgate.net These computational predictions help explain structure-activity relationships and guide the design of more potent and selective inhibitors. mdpi.com

Theoretical Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry allows for the theoretical prediction of reaction pathways and the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the transition states (the highest energy points along the reaction coordinate) and intermediates, providing a detailed step-by-step picture of how reactants are converted into products.

DFT calculations are frequently used for this purpose. For a given reaction, the structures and energies of reactants, products, intermediates, and transition states can be calculated. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. This approach can be used to study various reactions involving this compound, such as its metabolic degradation or its synthesis. For instance, studies on the reactivity of related benzofuroxan (B160326) compounds used DFT to confirm that nucleophilic substitution occurs selectively at a specific carbon atom, corroborating experimental kinetic data. frontiersin.orgnih.gov

More advanced techniques for reaction path prediction involve automated search algorithms. Methods like the Artificial Force Induced Reaction (AFIR) can automatically explore potential reaction routes between given reactants, helping to discover novel or unexpected pathways without prior assumptions about the mechanism. researchgate.net In recent years, machine learning models, particularly those based on the Transformer architecture, have been developed to predict retrosynthetic pathways, essentially learning the rules of organic chemistry from large reaction databases to suggest potential reactants for a given target product. nih.govnih.govchemrxiv.org

Structure Activity Relationship Sar Studies and Analogue Design Strategies for 1,4 Dichloro 2 4 Nitrophenoxy Benzene

Correlative Analysis of Molecular Architecture and Observed Biological Activities

The biological activity of 1,4-dichloro-2-(4-nitrophenoxy)benzene is intrinsically linked to its molecular framework, which consists of a dichlorinated benzene (B151609) ring linked via an ether oxygen to a nitrated benzene ring. Analysis of this architecture reveals key features that likely govern its interactions with biological targets.

The two chlorine atoms on the first phenyl ring, positioned at the 1- and 4-positions, are strong electron-withdrawing groups. Their presence significantly influences the electron density distribution across the ring and can impact the molecule's ability to participate in π-π stacking interactions with biological macromolecules. The chlorine at the 2-position relative to the ether linkage introduces steric hindrance, which can affect the molecule's conformation and how it fits into a receptor's binding pocket.

On the second phenyl ring, the nitro group at the 4-position is a potent electron-withdrawing group and a hydrogen bond acceptor. This group can play a crucial role in binding affinity through electrostatic and hydrogen bonding interactions with receptor sites. The metabolism of the nitro group can also lead to the formation of reactive intermediates, a factor that can contribute to both therapeutic and toxicological outcomes.

Studies on related dichloronitrobenzene compounds have shown that the relative positions of the chloro and nitro substituents are critical for their chemical reactivity and biological effects. For instance, the chloride adjacent to the nitro group in 1,4-dichloro-2-nitrobenzene (B41259) is susceptible to nucleophilic displacement. wikipedia.org This reactivity pattern suggests that the ether linkage in this compound is a result of such a nucleophilic substitution, and the remaining chlorine atom continues to influence the electronic properties of its ring.

Table 1: Correlative Analysis of Structural Features and Potential Biological Impact

| Structural Feature | Position | Potential Influence on Biological Activity |

| Dichloro substituents | Phenyl Ring A (positions 1, 4) | Electron-withdrawing, influences π-π interactions, contributes to lipophilicity. |

| Nitro substituent | Phenyl Ring B (position 4) | Strong electron-withdrawing group, potential for hydrogen bonding, can be metabolically activated. |

| Ether Linkage | Between the two rings | Provides conformational flexibility, influences overall molecular shape. |

Rational Design and Synthesis of Novel Derivatives and Analogs with Modified Substructures

The rational design of novel derivatives of this compound focuses on systematically modifying its core structure to probe and optimize biological activity. nih.gov Key strategies involve altering the substitution pattern, replacing functional groups, and modifying the linker between the aromatic rings.

Modification of the Dichlorinated Ring:

Varying Halogen Substitution: Replacing one or both chlorine atoms with other halogens (e.g., fluorine, bromine) can modulate the electronic and steric properties. Fluorine, being smaller and highly electronegative, can alter binding interactions and metabolic stability. Bromine, being larger, can introduce favorable van der Waals contacts.

Altering Substituent Positions: Moving the chlorine atoms to other positions on the ring would create isomers with different dipole moments and steric profiles, potentially leading to altered target selectivity.

Introducing Other Substituents: Replacing the chlorine atoms with small alkyl, alkoxy, or cyano groups can fine-tune lipophilicity and electronic character.

Modification of the Nitrated Ring:

Reduction of the Nitro Group: The reduction of a nitro group (a meta-director) to an amine (an ortho-, para-director) represents a significant "polarity reversal" that can drastically change the electronic properties and introduce a hydrogen bond donor. masterorganicchemistry.com This transformation is a common strategy in medicinal chemistry to explore new interaction modes. masterorganicchemistry.com

Replacement of the Nitro Group: The nitro group can be replaced with other electron-withdrawing groups like a cyano (-CN), trifluoromethyl (-CF3), or a sulfone (-SO2R) group to maintain or modify the electronic pull while altering the steric and hydrogen bonding capacity.

Modification of the Ether Linker:

Replacement with Other Linkers: The ether oxygen can be replaced with a thioether (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO2-), or an amine (-NH-) to alter the bond angle, flexibility, and hydrogen bonding potential between the two aromatic rings.

Introducing Alkyl Chains: Inserting a methylene (B1212753) bridge (-O-CH2-) between the oxygen and the phenyl ring can increase conformational flexibility.

The synthesis of such analogs typically involves nucleophilic aromatic substitution reactions, where a substituted phenol (B47542) is reacted with an activated dihalobenzene. For instance, the synthesis of the parent compound likely involves the reaction of 4-nitrophenol (B140041) with 1,2,4-trichlorobenzene (B33124) or a related activated dichloronitrobenzene. The synthesis of derivatives would follow similar logic, starting with appropriately substituted precursors.

Mechanistic Implications Derived from Structural Variations and Substituent Effects

The mechanistic implications of structural changes to this compound are rooted in the fundamental principles of electronic and steric effects. nih.gov

Electronic Effects: The biological activity of many aromatic compounds is governed by their ability to interact with biological targets through non-covalent interactions. The electronic nature of the substituents on both phenyl rings dictates the strength of these interactions.

The electron-withdrawing nitro and chloro groups decrease the electron density of the aromatic rings, making them "electron-poor." This influences their ability to participate in π-stacking interactions with electron-rich aromatic amino acid residues (e.g., tryptophan, tyrosine) in a protein's active site.

Replacing a chlorine atom with an electron-donating group, such as a methyl or methoxy (B1213986) group, would increase the electron density of the ring, favoring interactions with electron-poor residues.

Computational studies on substituted nitrobenzenes show that the substituent effect is primarily due to through-space interactions. nih.gov This suggests that even small changes in the substituents can have a significant impact on the charge distribution of the entire molecule and, consequently, its binding affinity.

Steric Effects: The size and position of substituents have a profound impact on the molecule's conformation and its ability to fit within a binding site.

The chlorine atom at the 2-position of the first ring creates steric hindrance that restricts the rotation around the C-O bond of the ether linkage. Replacing this with a smaller atom like hydrogen or fluorine would increase conformational freedom, while replacing it with a larger group like a bromine or an ethyl group would further restrict it.

The introduction of bulky substituents at positions ortho to the ether linkage on either ring can force the rings to adopt a non-planar conformation, which could be either beneficial or detrimental to binding, depending on the topology of the target site.

In related dichloronitrobenzene systems, the presence of two chlorine atoms flanking a nitro group can force the nitro group out of the plane of the benzene ring, reducing its resonance effect. mdpi.com A similar effect is likely at play in this compound, where the chlorine at position 2 influences the orientation of the ether linkage.

Table 2: Predicted Mechanistic Impact of Structural Modifications

| Modification | Predicted Mechanistic Consequence |

| Replacement of -Cl with -F | Increased electronegativity, reduced steric bulk, potential for altered metabolic stability. |

| Replacement of -Cl with -CH3 | Increased lipophilicity, electron-donating effect, increased steric bulk. |

| Reduction of -NO2 to -NH2 | Introduction of a hydrogen bond donor, change from electron-withdrawing to electron-donating, significant alteration of electronic properties. |

| Replacement of ether (-O-) with thioether (-S-) | Increased size of the linker atom, altered bond angle and length, potential for different metabolic pathways. |

Exploration of Fluorinated Derivatives and Their Distinct Reactivity Profiles

The introduction of fluorine into aromatic molecules is a well-established strategy in medicinal chemistry to modulate various properties. googleapis.com The exploration of fluorinated derivatives of this compound could yield analogues with distinct reactivity and biological profiles.

Synthesis of Fluorinated Analogues: The synthesis of fluorinated derivatives often involves halogen exchange (HALEX) reactions, where a chloro-substituent on an activated aromatic ring is replaced by a fluoride (B91410) ion, typically using a source like potassium fluoride. google.com For a precursor like 1,2,4-trichloronitrobenzene, the chlorine atom most activated by the nitro group (at the 2-position) would be the most susceptible to substitution by a phenoxide. Subsequent fluorination could then target the remaining chlorine atoms. The reactivity for halogen exchange is often ortho > para to the activating nitro group. researchgate.net

Distinct Reactivity and Properties of Fluorinated Derivatives:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this process, leading to a longer biological half-life.

Lipophilicity: Fluorine is the most electronegative element, but its small size means that the substitution of a hydrogen atom with a fluorine atom can have a variable effect on lipophilicity. In many cases, it can increase lipophilicity, which can affect membrane permeability and plasma protein binding.

Binding Interactions: Fluorine is generally considered a weak hydrogen bond acceptor. However, it can participate in favorable electrostatic and dipole-dipole interactions within a protein binding site. Replacing a chlorine atom with a fluorine atom reduces steric bulk, which might allow the molecule to access smaller pockets within a receptor.

Altered pKa: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups. If the nitro group were to be reduced to an aniline, a neighboring fluorine atom would decrease the basicity of the amine.

The synthesis of compounds like 2,4-difluoroaniline (B146603) often proceeds through the hydrogenation of a chlorinated and fluorinated nitrobenzene (B124822) precursor. googleapis.com This highlights the industrial relevance and synthetic accessibility of such fluorinated intermediates. The preparation of a fluorinated analogue of this compound could, for example, involve the reaction of 4-nitrophenol with 1-chloro-2,4-difluorobenzene (B74516) or a related fluorinated starting material.

Advanced Research Applications of 1,4 Dichloro 2 4 Nitrophenoxy Benzene in Chemical Science

Utility as a Versatile Synthetic Intermediate in Organic Chemistry

The molecular architecture of 1,4-Dichloro-2-(4-nitrophenoxy)benzene, also known as Nitrofen (B51676), makes it a valuable intermediate in the synthesis of more complex molecules. cymitquimica.com Its utility stems from the presence of several functional groups—two chlorine atoms, a nitro group, and an ether linkage—that can be selectively modified. The strategic placement of these substituents dictates the outcome of synthetic pathways, making such compounds essential for developing new pharmaceuticals and materials. solubilityofthings.com

The precursor molecule, 1,4-dichloro-2-nitrobenzene (B41259), is widely used as a starting material for dyes, pigments, pesticides, and UV absorbents. wikipedia.org In a similar vein, this compound serves as an intermediate in the production of various agrochemicals. cymitquimica.com The presence of chlorine atoms on one of the aromatic rings, activated by the electron-withdrawing nitro group on the adjacent ring, facilitates nucleophilic aromatic substitution (SNAr) reactions. msu.edumsu.edu This allows for the introduction of a wide range of nucleophiles, leading to diverse derivatives.

Furthermore, the nitro group can be readily reduced to an amine, which can then undergo a host of secondary reactions such as diazotization or acylation. This versatility allows for the construction of complex heterocyclic systems. For instance, diaryl ethers are precursors in the synthesis of phenothiazines, a class of heterocyclic compounds with significant pharmacological and material applications. researchgate.netnih.govrsc.orgmdpi.com The synthesis often involves the cyclization of 2-substituted diphenyl sulfides, which can be derived from diaryl ethers like this compound. wikipedia.org

Table 1: Synthetic Reactions and Potential Products from this compound

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group/Structure |

| Chlorine Atoms | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Substituted Diaryl Ethers |

| Nitro Group | Reduction | H₂, Pd/C; Sn, HCl | Amino Group (-NH₂) |

| Amino Group (post-reduction) | Acylation, Diazotization | Acyl Chlorides, NaNO₂/HCl | Amides, Azo Compounds |

| Entire Scaffold | Cyclization (multi-step) | Sulfur, Amines | Heterocyclic systems (e.g., Phenothiazines) |

Role as a Reagent in Complex Chemical Transformations

The reactivity of this compound is largely governed by the electronic effects of its substituents. Aromatic nucleophilic substitution is a key transformation for this class of compounds. acs.org The presence of electron-withdrawing groups, such as the nitro group and chlorine atoms, deactivates the benzene (B151609) rings toward electrophilic attack but significantly activates them for nucleophilic substitution. msu.edumsu.edu This makes the chlorine atoms susceptible to displacement by nucleophiles.

In its precursor, 1,4-dichloro-2-nitrobenzene, the chlorine atom at the C-2 position (ortho to the nitro group) is particularly reactive toward nucleophiles because the nitro group can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. wikipedia.org In this compound, the activating nitro group is on the second phenyl ring. The electronic influence of this group is transmitted through the ether linkage, activating the dichlorinated ring. The regioselectivity of the substitution—whether the chlorine at C-1 or C-4 is displaced—depends on the reaction conditions and the nature of the attacking nucleophile. DFT calculations on similar systems, like 4,6-dichloro-5-nitrobenzofuroxan, show that the charge distribution on the carbon atoms dictates the site of nucleophilic attack. mdpi.com

This controlled reactivity allows for sequential nucleophilic substitution reactions, where the chlorine atoms can be replaced in a stepwise manner with different nucleophiles. nih.gov This strategy is a powerful tool for building complex, unsymmetrically substituted diaryl ether derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The compound can thus be seen as a building block that can be controllably functionalized at specific positions to generate a library of new chemical entities. nih.gov

Potential Applications in Materials Science for Novel Electronic or Optical Properties

The rigid, conjugated structure of this compound makes it an interesting candidate for the development of novel organic materials with tailored electronic or optical properties. solubilityofthings.com The field of organic electronics, including organic light-emitting devices (OLEDs), relies on molecules with specific photophysical characteristics. beilstein-journals.org

Derivatives of this compound, particularly those involving heterocyclic systems like phenothiazines, have shown promise as electrochromic materials. researchgate.net Electrochromic materials can change color upon the application of an electrical potential, making them useful for applications such as smart windows and displays. The synthesis of N-substituted phenothiazine (B1677639) derivatives has led to materials that exhibit reversible color changes and good cycling stability in electrochromic devices. researchgate.net

Furthermore, the diphenyl ether core structure is related to other classes of luminescent materials. For example, fluorinated diphenylacetylene-based molecules are being investigated for their solid-state luminescent properties and their ability to produce a wide range of photoluminescence colors, including white light, when blended in polymer films. beilstein-journals.orgbohrium.com Although not a diphenylacetylene (B1204595) itself, the structural motif of two linked phenyl rings in this compound provides a foundational scaffold. By chemically modifying the chlorine and nitro groups, it is conceivable to tune the molecule's absorption and emission properties, potentially leading to new fluorophores or phosphorescent materials for sensing or lighting applications. mdpi.com

Investigations into Enzyme Inhibition and Biochemical Pathway Modulation (e.g., aldehyde dehydrogenase, carbonic anhydrase)

While direct studies of this compound as an inhibitor of aldehyde dehydrogenase (ALDH) or carbonic anhydrase (CA) are not prominent, its structure contains features common to known inhibitors of these enzymes, making it a molecule of interest for such investigations.

Aldehyde dehydrogenases are a family of enzymes involved in the metabolism of aldehydes, and their inhibition is a therapeutic strategy in various diseases. nih.gov The structure-activity relationship (SAR) for ALDH inhibitors is diverse, but certain structural motifs are known to be effective. researchgate.net Notably, some nitroaromatic compounds have been investigated as ALDH inhibitors. nih.gov The presence of the 4-nitrophenoxy group in the target molecule provides a rationale for screening it for ALDH inhibitory activity, as this moiety could potentially interact with the enzyme's active site. researchgate.netnih.gov

Carbonic anhydrases are metalloenzymes that are targets for drugs treating glaucoma, and certain isoforms are implicated in cancer. researchgate.net The largest and most studied class of CA inhibitors consists of aromatic and heterocyclic sulfonamides. nih.govnih.gov The SAR studies of these inhibitors often involve modifications of the aromatic ring to enhance potency and selectivity for different CA isoforms. nih.gov Although this compound is not a sulfonamide, its dichlorinated benzene ring represents a scaffold that could be functionalized with a sulfamoyl group (SO₂NH₂) to create novel CA inhibitor candidates. The varied substitution on the second phenyl ring could then be used to explore interactions within the enzyme's active site to achieve isoform selectivity. nih.gov

Environmental Transformation and Abiotic/biotic Degradation Pathways of 1,4 Dichloro 2 4 Nitrophenoxy Benzene

Photodegradation Processes in Atmospheric and Aquatic Environments: Kinetics and Mechanisms

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the transformation of nitrodiphenyl ethers in the environment.

In Aquatic Environments: When exposed to sunlight in aqueous solutions, Nitrofen (B51676) undergoes rapid photodecomposition. acs.org The primary mechanism is the cleavage of the ether linkage, which is a characteristic reaction for diphenyl ether herbicides. acs.orgethz.ch This cleavage results in the formation of two primary metabolites: 2,4-Dichlorophenol (B122985) and p-Nitrophenol . acs.orgethz.chtaylorandfrancis.com

Further photolytic reactions can occur, including the reduction of the nitro group and the hydroxylation of the aromatic rings. nih.gov Studies have shown that under sunlight, a suspension of Nitrofen in water can see 65% degradation in one week and up to 88% in four weeks. nih.gov The rate of this reaction is influenced by factors such as the presence of hydroxide (B78521) ions. nih.gov The process can also lead to the formation of more complex polymeric materials. acs.org

In Atmospheric Environments: In the atmosphere, vapor-phase Nitrofen is expected to react with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 14 days. nih.gov Compounds adsorbed to particulate matter can be removed from the atmosphere via wet and dry deposition. nih.gov Direct photolysis in the air is also considered a relevant degradation pathway, as Nitrofen contains chromophores that absorb sunlight at wavelengths greater than 290 nm. nih.gov

Abiotic Hydrolysis Mechanisms and Environmental Persistence

Abiotic hydrolysis is the process of a chemical reacting with water, leading to its breakdown. For Nitrofen, this pathway is not considered a major environmental fate process. nih.govnih.gov The diphenyl ether structure lacks functional groups that are readily susceptible to hydrolysis under typical environmental pH and temperature conditions. nih.gov

However, the persistence of these compounds in soil and sediment is a key concern. Nitrofen is known to be easily adsorbed by soil organic matter, which contributes to its persistence in soil and groundwater. taylorandfrancis.com In muck soils with high organic content, Nitrofen has shown significant persistence, with concentrations decreasing slowly over several months. nih.gov One study estimated a soil half-life of four weeks to six months. psu.edu

Biodegradation Kinetics and Characterization of Microbial Metabolic Pathways

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process for the elimination of persistent organic pollutants from the environment.

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of Nitrofen is generally a slow process. nih.gov One study using activated sludge reported only a 2% breakdown, suggesting slow biodegradation. nih.gov However, various microorganisms have been identified that can degrade diphenyl ether herbicides.

The primary metabolic pathways involve:

Ether Bond Cleavage: The most common initial step is the cleavage of the ether bond, yielding 2,4-Dichlorophenol and p-Nitrophenol . ethz.charc.sci.eg This has been observed in studies with the white-rot fungus Coriolus versicolor. ethz.ch

Nitro Group Reduction: Some bacteria, like Sphingomonas wittichii RW1, initiate degradation by reducing the nitro group to an amino group, followed by N-acetylation. ethz.ch

Dioxygenase Attack: Bacterial degradation of diphenyl ethers is often catalyzed by multicomponent dioxygenase systems, which attack the aromatic ring. ethz.ch

In soil, microorganisms can co-metabolize Nitrofen, meaning they break it down using enzymes from other active metabolic processes. arc.sci.egwikipedia.org Studies in Egyptian soil showed that the initial step was hydrolysis of the ether linkage, followed by the conversion of p-nitrophenol to p-aminophenol and subsequent ring fission. arc.sci.eg

Anaerobic Biodegradation: Information on the anaerobic biodegradation of Nitrofen is less common, but related chlorinated aromatic compounds can undergo reductive dechlorination under anaerobic conditions. ethz.ch

Table 1: Key Microbial Players and Pathways in Nitrofen Biodegradation

| Microorganism | Condition | Primary Metabolic Pathway | Key Metabolites | Reference |

|---|---|---|---|---|

| Coriolus versicolor (white-rot fungus) | Aerobic | Ether bond cleavage | 2,4-Dichlorophenol, p-Nitrophenol | ethz.ch |

| Sphingomonas wittichii RW1 | Aerobic | Nitro group reduction, N-acetylation, Ether bond cleavage | Not specified | ethz.ch |

| Soil Microorganisms | Aerobic (Co-metabolism) | Ether hydrolysis, Nitro reduction, Ring fission | p-Nitrophenol, 2,4-Dichlorophenol, p-Aminophenol | arc.sci.eg |

| Sewage Microorganisms | Aerobic (Co-metabolism) | Not specified | Not specified | wikipedia.org |

Environmental Distribution and Compartmental Fate Modeling (e.g., fugacity models)

The environmental distribution of a chemical like 1,4-Dichloro-2-(4-nitrophenoxy)benzene is dictated by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For the related compound 1,4-Dichloro-2-nitrobenzene (B41259) , a generic fugacity model (Mackey level III) predicted that it would be distributed mainly to water and soil. oecd.org

Given Nitrofen's low water solubility (0.7-1.2 mg/L) and its tendency to adsorb to organic matter, it is expected to partition significantly into soil and sediment when released into the environment. taylorandfrancis.comnih.govnih.gov Monitoring studies in China's Guanting reservoir confirmed this, with Nitrofen concentrations being highest in sediment, lower in pore water, and lowest in surface water. nih.gov Its low vapor pressure also suggests that volatilization from soil surfaces is not a major transport process. nih.gov

Table 2: Physicochemical Properties and Environmental Distribution of Nitrofen

| Property | Value | Implication for Environmental Distribution | Reference |

|---|---|---|---|

| Water Solubility | 0.7-1.2 mg/L at 22 °C | Low mobility in water; tendency to partition to solid phases. | nih.govwikipedia.org |

| Vapor Pressure | Low (specific value not consistently reported) | Low potential for volatilization from soil or water surfaces. | nih.gov |

| Adsorption | Easily adsorbed by soil organic matter | High persistence in soil and sediment; low leaching potential in organic-rich soils. | taylorandfrancis.comnih.gov |

| Predicted Distribution | Primarily soil and water compartments | Likely to accumulate in sediment and soil. | oecd.org |

Advanced Analytical Methodologies for Environmental Residue Determination

Detecting and quantifying residues of this compound and its metabolites in environmental samples requires sensitive and specific analytical methods.

The most common technique for the analysis of Nitrofen and related compounds is Gas Chromatography (GC) , often coupled with an Electron Capture Detector (ECD) , which is highly sensitive to halogenated compounds. rsc.orgrsc.org

A typical analytical procedure for determining residues in vegetable or soil samples involves several steps:

Extraction: Residues are extracted from the sample matrix using an organic solvent, such as dichloromethane (B109758) or acetonitrile. rsc.orgrsc.org

Clean-up: The extract is purified to remove interfering substances. This is a critical step, especially for complex matrices like crops or soil. Common clean-up methods include column chromatography using materials like Florisil or a sulfuric acid-Celite column. rsc.orgrsc.org

Determination: The final analysis is performed using GC-ECD. rsc.orgrsc.org For confirmation of results, a second GC column with a different stationary phase or a more definitive detector like a Mass Spectrometer (MS) can be used. rsc.org

More advanced techniques like Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) are also widely used for pesticide residue analysis, offering high selectivity and sensitivity. researchgate.net Colorimetric methods, which involve reducing the nitro group to an amino group followed by diazotization and coupling to form a colored compound, can also be used for confirmation. rsc.org The detection limit for a GC-ECD method for Nitrofen in vegetables has been reported to be as low as 10 ng/g. rsc.orgrsc.org

Q & A

Q. What are the primary synthetic routes for 1,4-dichloro-2-(4-nitrophenoxy)benzene, and how can reaction conditions be optimized for yield?

The compound is synthesized via nucleophilic aromatic substitution. A validated method involves reacting 2,5-dichlorophenol with 4-nitrochlorobenzene in anhydrous DMF using K₂CO₃ as a base at 20°C for 3 hours, achieving an 81% yield . Optimization may include solvent selection (e.g., DMF for polar aprotic conditions), stoichiometric control of reactants, and inert atmosphere to prevent side reactions. Monitoring via TLC or HPLC ensures reaction completion.

Q. How is this compound characterized structurally and thermally?

- Structural analysis : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR for functional groups (C-O-C stretch at ~1250 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1520/1350 cm⁻¹) .

- Thermal properties : Differential Scanning Calorimetry (DSC) reveals a melting point of ~80–84°C (lit.), while thermogravimetric analysis (TGA) assesses thermal stability up to decomposition (~250°C) .

Q. What are the known toxicological profiles of this compound, and how should researchers handle it safely?

Classified as a banned pesticide due to teratogenic and carcinogenic effects in animal studies . Use PPE (gloves, lab coats) and conduct experiments in fume hoods. Dispose of waste via hazardous waste protocols. Acute toxicity data (e.g., LD₅₀) should be referenced from regulatory databases like EPA DSSTox .

Advanced Research Questions

Q. How can computational modeling predict the degradation pathways of this compound in environmental matrices?

Density Functional Theory (DFT) calculations identify electrophilic sites prone to hydrolysis or microbial attack. For example, the nitro group may undergo reductive degradation to amines, while ether linkages hydrolyze under alkaline conditions. Validate predictions using LC-MS/MS to detect intermediates like 4-nitrophenol or chlorinated aromatics .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in cytotoxicity or herbicidal efficacy may arise from impurities or isomer formation. Employ High-Resolution Mass Spectrometry (HRMS) to confirm purity (>95%) and chiral HPLC to separate stereoisomers. Cross-validate bioassays using standardized cell lines (e.g., HepG2 for toxicity) or plant models (e.g., Arabidopsis thaliana) .

Q. How does substituent variation on the phenyl rings affect reactivity in cross-coupling reactions?

The electron-withdrawing nitro and chloro groups activate the benzene ring for Suzuki-Miyaura coupling. For instance, replacing the 4-nitrophenoxy group with a methoxy group alters electronic density, reducing reactivity. Screen Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to optimize coupling efficiency .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity to enzymes (e.g., cytochrome P450). Synchrotron XRD or Cryo-EM resolves structural interactions at atomic resolution. For in planta studies, confocal microscopy with fluorescent probes tracks localization .

Methodological Notes

- Synthesis optimization : Adjust reaction time (3–8 hours) and temperature (20–80°C) to balance yield and byproduct formation .

- Analytical workflows : Combine GC-MS for volatile degradation products and MALDI-TOF for polymeric adducts .

- Data validation : Cross-reference spectral libraries (NIST Chemistry WebBook) and regulatory guidelines (Rotterdam Convention) for compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.